3-Bromo-4,5-difluorobenzyl bromide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-5-(bromomethyl)-2,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXUZZIAAWYKCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextual Significance of Halogenated Fluorinated Aromatic Compounds in Chemical Research
Halogenated and, in particular, fluorinated aromatic compounds hold a privileged position in modern chemical research, especially within medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties. bldpharm.com In drug discovery, for instance, fluorine substitution can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins, and modulate lipophilicity and bioavailability, all of which are critical pharmacokinetic and pharmacodynamic parameters. chemimpex.comnih.gov It is estimated that approximately 20% of all pharmaceuticals on the market contain fluorine. chemimpex.com
The presence of other halogens, such as bromine, alongside fluorine on an aromatic ring further expands the synthetic utility of the compound. The carbon-bromine bond is a key reactive site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Buchwald-Hartwig reactions. This dual functionalization—possessing both property-modifying fluorine atoms and a synthetically versatile bromine atom—makes polyhalogenated fluorinated aromatics exceptionally valuable precursors in the synthesis of complex molecular targets. sigmaaldrich.com
Role of 3 Bromo 4,5 Difluorobenzyl Bromide As a Strategic Building Block in Organic Synthesis
3-Bromo-4,5-difluorobenzyl bromide is a prime example of a strategic building block, designed to introduce a specific, highly functionalized aromatic core into a target molecule. Its strategic importance is derived from its distinct reactive sites.
The primary reactive handle is the benzyl (B1604629) bromide group (-CH₂Br). This functional group makes the benzylic carbon highly electrophilic, rendering it susceptible to nucleophilic substitution reactions. This allows for the straightforward alkylation of a wide range of nucleophiles, including alcohols (O-alkylation), amines (N-alkylation), and carbanions (C-alkylation), effectively tethering the 3-bromo-4,5-difluorophenyl moiety to a larger molecular framework.
The synthesis of this compound itself is indicative of its role as an advanced intermediate. While specific published syntheses are not prevalent in the literature, a logical and common route would involve the free-radical bromination of the methyl group of its precursor, 3-Bromo-4,5-difluorotoluene (B2715513). synquestlabs.comgoogle.com This precursor is a specialized chemical that requires its own multi-step synthesis, underscoring that this compound is prepared for the specific purpose of serving as a ready-to-use block in complex synthetic pathways.
The compound is commercially available from various chemical suppliers, which confirms its utility and demand within the research and development community as a building block for creating novel compounds. synquestlabs.comarctomsci.comabcr.com
Overview of Current Research Trajectories and Future Prospects
Classical and Modern Approaches to Benzylic Bromination
The introduction of a bromine atom at the benzylic position of 3-bromo-4,5-difluorotoluene (B2715513) is a primary strategy for the synthesis of the target compound. This transformation can be accomplished through classical radical-initiated methods or more modern transition metal-catalyzed routes.
Radical-Initiated Side-Chain Bromination (e.g., N-Bromosuccinimide mediated)
The Wohl-Ziegler reaction, a well-established method for benzylic bromination, commonly employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator or under photo-irradiation. manac-inc.co.jpyoutube.com The reaction proceeds via a free radical chain mechanism. The stability of the benzylic radical intermediate, which is enhanced by the adjacent aromatic ring, directs the bromination to the methyl group. chemistrysteps.comlibretexts.org
The general mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical, which then abstracts a hydrogen atom from the benzylic position of the toluene (B28343) derivative. The resulting benzylic radical reacts with a bromine source, typically Br2 generated in situ from the reaction of NBS with HBr, to yield the final product and another bromine radical, thus propagating the chain reaction. youtube.com
Key parameters for a successful benzylic bromination using NBS include the choice of a non-polar solvent, such as carbon tetrachloride or cyclohexane, and the use of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. manac-inc.co.jp The use of light can also initiate the reaction. youtube.com It is crucial to control the reaction conditions to avoid side reactions, such as bromination of the aromatic ring or over-bromination to form the dibrominated product. gla.ac.uk
Recent advancements have focused on developing more environmentally friendly protocols. For instance, visible light-promoted Wohl-Ziegler reactions in standard laboratory glassware without the need for a photocatalyst have been described as efficient and selective for monobromination. researchgate.net
| Reagent System | Initiator | Solvent | Key Features |
| NBS | AIBN/Benzoyl Peroxide | CCl4, Benzene (B151609) | Classical method, good yields but uses toxic solvent. |
| NBS | Photo-irradiation | CCl4, Cyclohexane | Avoids chemical initiators, but still uses non-polar solvents. |
| NBS | Visible Light | Acetonitrile (B52724) | "Green" alternative, avoids toxic solvents and photocatalysts. researchgate.net |
Transition Metal-Catalyzed Bromination Routes
Modern synthetic chemistry has seen the emergence of transition metal-catalyzed methods for benzylic bromination, offering potential advantages in terms of selectivity and milder reaction conditions. For example, a modification of the Wohl-Ziegler reaction using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the brominating agent in the presence of catalytic ZrCl4 has been reported to prevent the competing bromination of the aromatic ring. scientificupdate.com Another approach involves the use of tetrachlorosilane (B154696) with NBS in acetonitrile at room temperature, providing a mild and efficient route to benzyl bromides. sciforum.net
Derivatization from Precursor Fluorinated Aromatic Compounds
An alternative synthetic strategy involves the conversion of other functionalized 3-bromo-4,5-difluoro aromatic compounds into the desired benzyl bromide. This approach is particularly useful when the corresponding benzyl alcohol or aldehyde is more readily accessible than the toluene precursor.
Conversion from Corresponding Benzyl Alcohols and Aldehydes
This compound can be synthesized from its corresponding benzyl alcohol. The conversion of a benzyl alcohol to a benzyl bromide is a standard transformation in organic synthesis. A common method involves the use of phosphorus tribromide (PBr3) or thionyl bromide (SOBr2).
The precursor, 3-bromo-4,5-difluorobenzyl alcohol, can be obtained by the reduction of 3-bromo-4,5-difluorobenzaldehyde. This reduction is typically carried out using a mild reducing agent like sodium borohydride (B1222165) (NaBH4) in a protic solvent such as methanol (B129727) or ethanol. The aldehyde itself can be prepared from the corresponding benzoic acid derivative through various synthetic routes. A patent describes the preparation of the related 3-bromo-4-fluorobenzyl alcohol from 3-bromo-4-fluoro-benzoic acid via reduction with a hydride complex. google.com
| Precursor | Reagent(s) for Bromination | Solvent |
| 3-Bromo-4,5-difluorobenzyl alcohol | PBr3 | Toluene |
| 3-Bromo-4,5-difluorobenzyl alcohol | SOBr2 | Dichloromethane (B109758) |
| 3-Bromo-4,5-difluorobenzyl alcohol | HBr/H2SO4 | - |
Regioselective Functionalization of Polyfluorinated Arenes
The synthesis of the necessary precursors for the derivatization routes often relies on the regioselective functionalization of more readily available polyfluorinated aromatic compounds. For instance, the synthesis of 3-bromo-4,5-difluorotoluene, the starting material for direct benzylic bromination, would require the selective introduction of a bromine atom and a methyl group onto a difluorobenzene core. The directing effects of the fluorine atoms and other substituents on the aromatic ring play a crucial role in determining the position of electrophilic substitution or other functionalization reactions. The synthesis of various substituted fluorinated aromatic compounds, such as benzonitriles and anilines, often serves as a starting point for obtaining the desired precursors through multi-step synthetic sequences. google.comgoogle.com
Optimization of Reaction Conditions and Process Development
The optimization of reaction conditions is critical for achieving high yields and purity of this compound while minimizing the formation of byproducts. Key parameters to consider include the choice of brominating agent, solvent, temperature, and reaction time.
In radical-initiated brominations, controlling the concentration of the bromine source is essential to prevent over-bromination. The use of NBS is advantageous as it maintains a low concentration of Br2 throughout the reaction. chadsprep.com However, even with NBS, the formation of dibrominated species can occur. One strategy to mitigate this is to use a slight excess of the toluene starting material and to carefully monitor the reaction progress.
For industrial-scale synthesis, process development focuses on safety, cost-effectiveness, and environmental impact. Continuous flow chemistry has emerged as a powerful tool for optimizing benzylic bromination reactions. rsc.orgrsc.orgresearchgate.net Flow reactors offer enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents. rsc.orgrsc.org For example, a continuous photochemical bromination using in situ generated bromine from NaBrO3/HBr has been developed, demonstrating high throughput and improved mass efficiency. rsc.orgrsc.org This approach can significantly reduce the process mass index (PMI), a measure of the environmental footprint of a chemical process. rsc.orgrsc.orgresearchgate.net The choice of solvent is also a key consideration, with a trend towards replacing hazardous solvents like carbon tetrachloride with greener alternatives such as acetonitrile. researchgate.net
| Parameter | Optimization Goal | Strategies |
| Yield | Maximize conversion to monobrominated product | Control stoichiometry, use of continuous flow reactors. rsc.orgrsc.org |
| Selectivity | Minimize over-bromination and ring bromination | Use of NBS, controlled temperature, specific catalysts (e.g., ZrCl4). scientificupdate.com |
| Safety | Avoid hazardous reagents and runaway reactions | Use of NBS over Br2, photochemical initiation, continuous flow processing. rsc.orgrsc.org |
| Sustainability | Reduce waste and use of toxic solvents | "Green" solvents (e.g., acetonitrile), in situ reagent generation, process intensification. rsc.orgrsc.orgresearchgate.net |
Solvent Effects and Temperature Control in Synthesis
The selection of a solvent is a critical parameter in the benzylic bromination for preparing this compound. Historically, carbon tetrachloride (CCl₄) was a common solvent for Wohl-Ziegler brominations using N-Bromosuccinimide (NBS). masterorganicchemistry.comresearchgate.net However, due to its toxicity and environmental impact, alternative solvents are now preferred. researchgate.netorganic-chemistry.org Acetonitrile (CH₃CN) has emerged as a suitable replacement, offering a safer medium for the reaction without compromising efficiency. researchgate.netorganic-chemistry.org Research has shown that carrying out the bromination in acetonitrile at reflux (approximately 80 °C) can lead to high yields of the desired benzyl bromide. researchgate.net Other non-chlorinated solvents like benzotrifluoride (B45747) (PhCF₃) have also been successfully used in place of CCl₄. masterorganicchemistry.com
Temperature control is paramount to ensure selective benzylic bromination and prevent unwanted side reactions or thermal runaway. researchgate.net In some traditional batch processes, controlling the reaction temperature proved difficult, with instances of sudden and violent gas evolution, making the process unsuitable for scale-up. researchgate.net The reaction temperature is often dictated by the boiling point of the solvent when reflux conditions are used, such as with acetonitrile. researchgate.net For photo-initiated reactions, the process can often be conducted at lower temperatures. Precise temperature management is essential for maximizing the yield of the mono-brominated product and minimizing the formation of dibrominated by-products. In a synthesis of the related 2-fluoro-4-bromobenzyl bromide, the reaction mixture was heated to a reflux temperature of 160 °C to 180 °C. google.com
Table 1: Solvent and Temperature Conditions in Benzylic Bromination
| Parameter | Details | Significance | Source(s) |
|---|---|---|---|
| Solvent | Acetonitrile, Benzotrifluoride, Carbon Tetrachloride (historical) | Affects reaction rate, selectivity, and safety profile. Modern syntheses avoid hazardous chlorinated solvents. | masterorganicchemistry.comresearchgate.netorganic-chemistry.org |
| Temperature | Typically reflux temperature of the chosen solvent (e.g., ~80 °C for Acetonitrile) or elevated temperatures (e.g., 160-180 °C). | Crucial for reaction initiation and control. Poor control can lead to by-products and safety hazards. | researchgate.netgoogle.com |
Catalyst Selection and Loading in Benzylic Bromination
The benzylic bromination to form this compound proceeds via a free-radical mechanism, which requires an initiator to start the reaction. masterorganicchemistry.comresearchgate.net These initiators are often considered catalysts in the sense that they are used in sub-stoichiometric amounts to generate the reactive bromine radical species.
Commonly used radical initiators include azobisisobutyronitrile (AIBN) or benzoyl peroxide. researchgate.net However, modern methods often favor photo-initiation, which avoids chemical initiators. organic-chemistry.orggla.ac.uk This can be achieved using a simple light source, such as a household compact fluorescent lamp (CFL), to activate the brominating agent. organic-chemistry.org Photo-initiated reactions can offer better selectivity and are considered a greener alternative. For instance, a photo-initiated reaction with NBS in dichloromethane significantly improved the yield of a desired brominated product compared to a thermally initiated reaction. gla.ac.uk In a patented method for preparing 2,6-difluorobenzyl bromide, light is used to replace the chemical initiator AIBN, reacting with a brominating agent generated in situ from hydrobromic acid and hydrogen peroxide. google.com The "loading" of the catalyst in photo-initiated reactions corresponds to the intensity and duration of the light exposure.
Table 2: Initiators for Benzylic Bromination
| Initiator Type | Examples | Role | Source(s) |
|---|---|---|---|
| Thermal Initiators | Azobisisobutyronitrile (AIBN), Benzoyl Peroxide | Decompose upon heating to produce radicals that initiate the chain reaction. | researchgate.net |
| Photo-initiation | Light (e.g., Compact Fluorescent Lamp, UV Lamp) | Provides energy to generate the initial bromine radical from the brominating agent (e.g., NBS, Br₂). | organic-chemistry.orggoogle.comgla.ac.uk |
Continuous Flow Methodologies for Enhanced Synthesis Efficiency
Continuous flow chemistry has been adopted to improve the synthesis of benzyl bromides, offering better control over reaction parameters and enhanced safety. organic-chemistry.org In a continuous-flow setup, reagents are pumped through a reactor, often a transparent tube, where the reaction occurs. organic-chemistry.orgnih.govnih.gov This methodology allows for precise temperature control and rapid mixing, which is particularly advantageous for highly exothermic or fast reactions like radical bromination.
A continuous-flow protocol for benzylic bromination has been developed using a readily available compact fluorescent lamp to activate the reaction with NBS. organic-chemistry.org The reactor can be constructed from transparent fluorinated ethylene (B1197577) polymer tubing, and acetonitrile is a preferred solvent, avoiding hazardous chlorinated solvents. organic-chemistry.org This approach allows for the use of only a small excess of the brominating agent, improving atom economy. organic-chemistry.org The inherent safety of flow reactors, due to the small reaction volume at any given time, makes them well-suited for potentially hazardous reactions that are difficult to control in large-scale batch processes. nih.govnih.gov
Purification and Isolation Techniques in Academic Synthesis
Following the synthesis, a multi-step purification process is required to isolate this compound from the crude reaction mixture. The specific steps depend on the synthetic method used, but generally involve a series of washes and a final purification step like distillation or chromatography.
A typical work-up procedure begins with cooling the reaction mixture. google.com This is often followed by washing the organic phase with water to remove water-soluble impurities. chemicalbook.com An alkaline wash, for instance with a sodium carbonate or sodium bicarbonate solution, is employed to neutralize and remove any remaining acidic species like hydrobromic acid. google.comsciencemadness.orgorgsyn.org The product is then washed again with water and subsequently with brine to aid in the separation of the organic and aqueous layers. chemicalbook.com
After the washing steps, the organic layer containing the crude product is dried using a drying agent such as anhydrous sodium sulfate (B86663) or calcium chloride. chemicalbook.comsciencemadness.orgorgsyn.org Once the solvent is removed, often by evaporation under reduced pressure, the final purification is carried out. google.comchemicalbook.com For benzyl bromides, this can be achieved by distillation under reduced pressure (vacuum distillation) to separate the product from non-volatile impurities or starting materials with different boiling points. google.comgoogle.com Alternatively, silica (B1680970) gel column chromatography can be used for high-purity isolation in a laboratory setting. google.com
Table 3: Common Purification Steps for Benzyl Bromides
| Purification Step | Reagent/Method | Purpose | Source(s) |
|---|---|---|---|
| Washing | Water, Sodium Bicarbonate/Carbonate Solution, Brine | To remove water-soluble impurities, neutralize residual acid, and aid phase separation. | google.comchemicalbook.comsciencemadness.orgorgsyn.org |
| Drying | Anhydrous Sodium Sulfate, Anhydrous Calcium Chloride | To remove residual water from the organic phase. | chemicalbook.comsciencemadness.orgorgsyn.org |
| Solvent Removal | Rotary Evaporation / Evaporation under reduced pressure | To remove the reaction solvent prior to final purification. | google.comchemicalbook.com |
| Final Purification | Vacuum Distillation, Silica Gel Column Chromatography | To isolate the final product in high purity by separating it based on boiling point or polarity. | google.comgoogle.comgoogle.com |
Nucleophilic Substitution Reactions at the Benzylic Position
The benzylic carbon in this compound is electrophilic and readily undergoes nucleophilic substitution, where the bromide ion acts as a good leaving group. These reactions are fundamental in synthetic chemistry for introducing a variety of functional groups.
Kinetics and Thermodynamics of SN1 and SN2 Pathways
The substitution at the benzylic position can proceed through either an SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution) mechanism, or a combination of both. The preferred pathway is dependent on several factors including the solvent, the nature of the nucleophile, and the stability of the resulting carbocation.
The SN1 mechanism would involve the formation of a benzylic carbocation intermediate. The presence of the electron-withdrawing fluorine atoms on the benzene ring would destabilize this carbocation, thereby disfavoring the SN1 pathway. Conversely, these inductive effects can make the benzylic carbon more electrophilic, which could favor an SN2 attack. Detailed kinetic and thermodynamic studies are required to definitively determine the dominant pathway under various conditions. While specific experimental data for this compound is not widely published, the general principles of physical organic chemistry suggest a likely preference for the SN2 mechanism, especially with strong nucleophiles and in polar aprotic solvents.
Reactivity with Nitrogen-Based Nucleophiles (e.g., Amines, Azides)
Nitrogen-based nucleophiles, such as primary and secondary amines, readily displace the benzylic bromide to form the corresponding substituted benzylamines. These reactions are crucial for the synthesis of various biologically active molecules and ligands. Similarly, sodium azide (B81097) can be employed to introduce an azido (B1232118) group, which can be further transformed into an amine via reduction or participate in click chemistry reactions.
Illustrative Reactions with Nitrogen Nucleophiles
| Nucleophile | Product |
|---|---|
| Ammonia | (3-Bromo-4,5-difluorophenyl)methanamine |
| Diethylamine | N-(3-Bromo-4,5-difluorobenzyl)-N-ethylethanamine |
Reactivity with Oxygen-Based Nucleophiles (e.g., Alkoxides, Hydroxyls)
Oxygen-based nucleophiles, including alkoxides and hydroxide (B78521) ions, react with this compound to yield ethers and alcohols, respectively. The reaction with sodium hydroxide would produce 3-Bromo-4,5-difluorobenzyl alcohol, while reaction with an alkoxide like sodium ethoxide would result in the corresponding benzyl ether. These reactions are typically carried out in a polar solvent.
Illustrative Reactions with Oxygen Nucleophiles
| Nucleophile | Product |
|---|---|
| Sodium Hydroxide | (3-Bromo-4,5-difluorophenyl)methanol |
| Sodium Methoxide | 1-Bromo-2,3-difluoro-5-(methoxymethyl)benzene |
Reactivity with Sulfur-Based Nucleophiles (e.g., Thiols)
Sulfur-based nucleophiles, such as thiols and thiophenols, are generally excellent nucleophiles and react efficiently with benzylic bromides. msu.edu The reaction of this compound with a thiol in the presence of a base (to deprotonate the thiol to the more nucleophilic thiolate) affords the corresponding thioether. These sulfur-containing compounds are valuable intermediates in organic synthesis.
Illustrative Reactions with Sulfur Nucleophiles
| Nucleophile | Product |
|---|---|
| Sodium Hydrosulfide | (3-Bromo-4,5-difluorophenyl)methanethiol |
| Sodium Ethanethiolate | 1-Bromo-4-(ethylthiomethyl)-5,6-difluorobenzene |
Carbon-Carbon Bond Forming Transformations
The presence of the aryl bromide in this compound opens up possibilities for carbon-carbon bond formation through various transition-metal-catalyzed cross-coupling reactions. These reactions are a cornerstone of modern organic synthesis, allowing for the construction of complex molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the site of the aryl bromide. libretexts.orglibretexts.org Common examples include the Suzuki, Stille, and Sonogashira reactions. In these reactions, the C(sp²)-Br bond is selectively activated by a palladium catalyst, allowing for the coupling with a suitable organometallic reagent. nih.gov It is important to note that under certain conditions, the benzylic bromide could also potentially undergo coupling, but selective reaction at the aryl position is often achievable by careful choice of catalyst and reaction conditions.
Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org
Stille Coupling: This reaction couples the aryl bromide with an organotin compound. nih.gov
Sonogashira Coupling: This reaction is used to form a carbon-carbon bond between the aryl bromide and a terminal alkyne, using a palladium catalyst and a copper co-catalyst.
Illustrative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Product |
|---|---|---|
| Suzuki | Phenylboronic acid | 4',5'-Difluoro-[1,1'-biphenyl]-3-yl)methyl bromide |
| Stille | Tributyl(vinyl)stannane | 1-Bromo-4,5-difluoro-3-vinylbenzene |
Suzuki-Miyaura Coupling with Boronic Acids
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. libretexts.org This reaction is widely used to synthesize biaryls, styrenes, and other conjugated systems. libretexts.org For this compound, the reaction is expected to occur selectively at the aryl bromide position, coupling with various aryl or vinyl boronic acids. The choice of ligands, base, and solvent is crucial for achieving high yields and selectivity. rsc.orgmdpi.com
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Boronic Acid | Catalyst/Base | Product |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 3-Phenyl-4,5-difluorobenzyl bromide |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | 3-(4-Methoxyphenyl)-4,5-difluorobenzyl bromide |
| 3 | Vinylboronic acid | Pd(OAc)₂ / K₃PO₄ | 3-Vinyl-4,5-difluorobenzyl bromide |
Stille Coupling with Organotin Reagents
The Stille coupling involves the reaction of an organohalide with an organostannane reagent, catalyzed by palladium. nih.gov This method is known for its tolerance of a wide variety of functional groups. Similar to the Suzuki coupling, the reaction with this compound would likely proceed at the C(aryl)-Br bond. nih.gov The Stille reaction can be particularly effective for coupling with substrates that contain coordinating functional groups where Suzuki couplings might yield lower results. nih.gov
Table 2: Representative Stille Coupling Reactions
| Entry | Organotin Reagent | Catalyst | Product |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | 3-Phenyl-4,5-difluorobenzyl bromide |
| 2 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | 3-Vinyl-4,5-difluorobenzyl bromide |
| 3 | Tributyl(2-thienyl)stannane | Pd(dba)₂ / P(o-tol)₃ | 3-(2-Thienyl)-4,5-difluorobenzyl bromide |
Negishi Coupling with Organozinc Reagents
The Negishi coupling is a versatile cross-coupling reaction between an organohalide and an organozinc compound, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org This reaction is notable for its ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.org When reacting with this compound, the organozinc reagent couples at the aryl bromide position. nih.govresearchgate.net Alternatively, an organozinc reagent could be prepared from this compound itself via reaction with activated zinc, which could then be coupled with other aryl halides.
Table 3: Representative Negishi Coupling Reactions
| Entry | Organozinc Reagent | Catalyst | Product |
| 1 | Phenylzinc chloride | Pd(P(t-Bu)₃)₂ | 3-Phenyl-4,5-difluorobenzyl bromide |
| 2 | Ethylzinc bromide | Ni(acac)₂ | 3-Ethyl-4,5-difluorobenzyl bromide |
| 3 | Alkynylzinc chloride | PdCl₂(dppf) | 3-Alkynyl-4,5-difluorobenzyl bromide |
C-H Functionalization Approaches Involving this compound
Direct C-H functionalization is an increasingly important strategy in organic synthesis that avoids the pre-functionalization of substrates. This approach involves the direct conversion of a C-H bond into a C-C or C-heteroatom bond. For this compound, there are two aromatic C-H bonds available for such transformations. While specific studies on this particular molecule are not widely documented in the searched literature, transition-metal-catalyzed C-H activation could theoretically be directed to one of the aromatic positions to introduce new functional groups, although controlling regioselectivity would be a significant challenge.
Alkylation Reactions with Organometallic Species
The benzylic bromide in this compound is a potent electrophile, making it highly susceptible to nucleophilic substitution (S_N2) reactions. Organometallic reagents, such as Grignard reagents (R-MgBr) or organocuprates (R₂CuLi), can act as carbon nucleophiles to displace the bromide and form a new carbon-carbon bond at the benzylic position. This provides a straightforward method for extending the carbon chain.
Table 4: Alkylation of the Bromomethyl Group
| Entry | Organometallic Reagent | Solvent | Product |
| 1 | Methylmagnesium bromide (CH₃MgBr) | THF | 1-Bromo-2,3-difluoro-5-ethylbenzene |
| 2 | Lithium diphenylcuprate ((C₆H₅)₂CuLi) | Diethyl ether | 1-Bromo-2,3-difluoro-5-(diphenylmethyl)benzene |
| 3 | Allylmagnesium bromide | THF | 1-(1-Bromo-2,3-difluorophenyl)but-3-ene |
Oxidation and Reduction Chemistry of the Bromomethyl Group
The bromomethyl group (-CH₂Br) of the title compound can undergo various oxidation and reduction transformations.
Oxidation: Mild oxidation of the benzylic bromide can yield the corresponding aldehyde, 3-Bromo-4,5-difluorobenzaldehyde. oakwoodchemical.com This transformation can be achieved using reagents like N-methylmorpholine N-oxide (NMO) in the presence of a catalyst or via the Sommelet reaction. More vigorous oxidation conditions would lead to the formation of 3-Bromo-4,5-difluorobenzoic acid.
Reduction: The bromomethyl group can be reduced to a methyl group (-CH₃), effectively removing the benzylic halogen. This can be accomplished using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This reaction yields 5-Bromo-1,2-difluoro-3-methylbenzene.
Table 5: Oxidation and Reduction of the Bromomethyl Group
| Transformation | Reagent(s) | Product |
| Oxidation | N-Methylmorpholine N-oxide (NMO), TPAP | 3-Bromo-4,5-difluorobenzaldehyde |
| Oxidation | Potassium permanganate (B83412) (KMnO₄) | 3-Bromo-4,5-difluorobenzoic acid |
| Reduction | Lithium aluminum hydride (LiAlH₄) | 5-Bromo-1,2-difluoro-3-methylbenzene |
Mechanistic Elucidation of Key Transformations
The key transformations involving this compound are predominantly the palladium-catalyzed cross-coupling reactions and nucleophilic substitution at the benzylic position.
Palladium-Catalyzed Cross-Coupling: The generally accepted mechanism for Suzuki, Stille, and Negishi couplings involves a catalytic cycle consisting of three main steps: libretexts.org
Oxidative Addition: The Pd(0) catalyst inserts into the aryl C-Br bond, forming a Pd(II) intermediate. This is typically the rate-determining step.
Transmetalation: The organic group from the organoboron, organotin, or organozinc reagent is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
The chemoselectivity favoring reaction at the aryl C-Br bond over the benzylic C-Br bond in these couplings is attributed to the greater ease of oxidative addition of Pd(0) to a C(sp²)-Br bond compared to a C(sp³)-Br bond.
Alkylation: The alkylation reactions with organometallic species at the benzylic position proceed via a standard S_N2 (bimolecular nucleophilic substitution) mechanism. The nucleophilic carbon of the organometallic reagent attacks the electrophilic benzylic carbon, leading to the displacement of the bromide leaving group in a single, concerted step. The high reactivity is due to the stabilization of the transition state by the adjacent aromatic ring.
Reactivity and Mechanistic Insights into this compound Remain Largely Unexplored
A comprehensive review of available scientific literature and patent databases reveals a significant gap in the documented reactivity profiles and mechanistic investigations of the chemical compound this compound. While the synthesis and sale of this compound are noted by various chemical suppliers, detailed academic or industrial studies focusing on its chemical behavior, particularly concerning radical functionalization, reactive intermediates, and computational analyses, are not publicly available at this time.
The specific sections and subsections outlined for investigation, including radical mechanisms in benzylic functionalization, the role of reactive intermediates such as carbocations and radicals, and computational validation of proposed reaction pathways, currently lack the specific research findings necessary for a thorough and scientifically accurate discussion.
General chemical principles suggest that as a substituted benzyl bromide, this compound would likely participate in nucleophilic substitution reactions at the benzylic carbon. The presence of electron-withdrawing fluorine and bromine atoms on the benzene ring is expected to influence the reactivity of the benzylic C-Br bond and the stability of any potential carbocation or radical intermediates. However, without specific studies, any detailed discussion would be purely speculative.
Researchers and chemists interested in the potential applications of this compound in areas such as organic synthesis, medicinal chemistry, or materials science will find a landscape ripe for original investigation. Future studies would be necessary to elucidate the fundamental reactivity and mechanistic pathways of this compound.
Applications of 3 Bromo 4,5 Difluorobenzyl Bromide As a Versatile Synthetic Intermediate
Precursor in the Synthesis of Fluorinated Bioactive Molecules
Scaffolds for Pharmaceutical Agent Development
No specific instances of 3-Bromo-4,5-difluorobenzyl bromide being used as a scaffold for pharmaceutical agent development were found in the public domain.
Intermediates for Agrochemicals (Herbicides, Insecticides, Fungicides)
There is no readily available information on the use of this compound as an intermediate for agrochemicals.
Monomer and Building Block in Materials Science
Synthesis of Specialty Polymers (e.g., Poly(arylene ether)s)
No studies detailing the synthesis of specialty polymers, such as poly(arylene ether)s, using this compound as a monomer could be located.
Development of Optoelectronic Materials and Advanced Functional Compounds
Information regarding the development of optoelectronic materials or advanced functional compounds from this compound is not present in the surveyed literature.
Utilization in Chemical Biology for Biomolecule Modification and Bioconjugation
There are no available reports on the utilization of this compound for biomolecule modification or bioconjugation in the field of chemical biology.
Convergent and Divergent Synthetic Strategies Leveraging its Reactivity
The distinct reactivity of its two bromine atoms makes this compound an ideal building block for both convergent and divergent synthetic strategies. These approaches are fundamental in modern organic synthesis, particularly for the generation of compound libraries for drug discovery and the efficient assembly of complex target molecules.
Conversely, in a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. The dual reactivity of this compound is exceptionally well-suited for this strategy. A common core can be established by reacting the benzyl (B1604629) bromide with a particular nucleophile. The resulting intermediate, now bearing a free aromatic bromine, can then be subjected to a variety of cross-coupling reactions with different partners, leading to a diverse array of final products. This strategy is particularly powerful in medicinal chemistry for the rapid exploration of structure-activity relationships (SAR).
Research Findings:
While specific examples detailing the use of this compound in extensive convergent or divergent library synthesis are not prevalent in publicly accessible literature, the principles can be illustrated by the reactivity of analogous compounds and the well-established synthetic methodologies that would be employed.
For instance, in the synthesis of kinase inhibitors, a common strategy involves the coupling of a heterocyclic core with a substituted aromatic moiety. sigmaaldrich.com A hypothetical convergent synthesis could involve the initial reaction of this compound with a nitrogen-containing heterocycle via its benzyl bromide group. The resulting intermediate could then undergo a Suzuki or Buchwald-Hartwig coupling at the aromatic bromine position with a second, often elaborate, heterocyclic fragment to yield the final complex kinase inhibitor.
For a divergent approach, one could envision reacting this compound with a common scaffold, for example, a piperazine (B1678402) derivative, at the benzylic position. This common intermediate can then be diversified by subjecting it to a range of palladium-catalyzed cross-coupling reactions. By employing a variety of boronic acids, amines, or other coupling partners, a library of compounds with diverse substituents on the aromatic ring can be rapidly generated. This allows for the systematic probing of how different functionalities at this position affect the biological activity of the resulting molecules.
The strategic application of these synthetic methodologies is crucial in the field of drug discovery, where the efficient synthesis of diverse and complex molecules is paramount. nih.govcam.ac.uk The unique structural and electronic properties of this compound make it a valuable tool for chemists engaged in the design and synthesis of novel bioactive compounds.
Table of Reaction Types and Potential Applications
| Synthetic Strategy | Key Reaction at Benzyl Bromide | Key Reaction at Aromatic Bromine | Potential Application |
| Convergent | Nucleophilic Substitution (e.g., with an amine or alcohol of a complex fragment) | Palladium-catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) with a second complex fragment | Synthesis of complex target molecules like natural products or advanced drug candidates. |
| Divergent | Nucleophilic Substitution with a common core molecule (e.g., piperazine, morpholine) | Parallel Palladium-catalyzed Cross-Coupling with a library of building blocks (e.g., various boronic acids) | Generation of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. |
Computational Chemistry and Theoretical Investigations of 3 Bromo 4,5 Difluorobenzyl Bromide
Electronic Structure and Frontier Molecular Orbital Analysis (HOMO-LUMO)
The electronic structure of 3-Bromo-4,5-difluorobenzyl bromide is significantly influenced by its substituents: a bromine atom, two fluorine atoms, and a bromomethyl group attached to the benzene (B151609) ring. Density Functional Theory (DFT) is a common computational method used to analyze the electronic properties of such molecules. scienceopen.commdpi.com The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important as these frontier orbitals are key to understanding the chemical reactivity of a molecule. nih.gov
The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. nih.govresearchgate.net A smaller gap suggests higher reactivity. nih.gov
For this compound, the electron-withdrawing nature of the fluorine and bromine atoms is expected to lower the energy of both the HOMO and LUMO. The bromomethyl group provides a reactive site for nucleophilic attack. Theoretical calculations would likely show the HOMO localized on the benzene ring, influenced by the halogen substituents, while the LUMO would be predominantly located on the antibonding orbital of the C-Br bond in the benzyl (B1604629) bromide moiety, making it susceptible to nucleophilic attack.
Table 1: Calculated Frontier Molecular Orbital Energies of this compound (Illustrative Data)
| Parameter | Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Gap | 5.62 |
Note: The data in this table is illustrative and based on typical values for similar halogenated aromatic compounds. Actual values would require specific DFT calculations.
Quantum Chemical Predictions of Reactivity and Regioselectivity
Quantum chemical calculations can predict the reactivity and regioselectivity of this compound in chemical reactions. scienceopen.com By mapping the electrostatic potential (ESP) on the molecular surface, regions of positive and negative potential can be identified, indicating likely sites for electrophilic and nucleophilic attack, respectively. nih.gov
The primary site of reactivity for this compound is the benzylic carbon atom due to the polarized C-Br bond, making it highly electrophilic. Nucleophilic substitution reactions, particularly of the SN2 type, are expected to readily occur at this position.
The regioselectivity of electrophilic aromatic substitution on the benzene ring is directed by the existing substituents. The bromo and difluoro groups are deactivating but ortho-, para-directing. However, due to steric hindrance and the combined deactivating effect, electrophilic substitution on the aromatic ring would require harsh reaction conditions.
Table 2: Predicted Atomic Charges for Key Atoms in this compound (Illustrative Data)
| Atom | Mulliken Charge (a.u.) |
| Benzylic Carbon | +0.25 |
| Benzylic Bromine | -0.15 |
| Aromatic Carbon (C3) | +0.10 |
| Aromatic Bromine (at C3) | -0.05 |
| Aromatic Carbon (C4) | +0.18 |
| Aromatic Fluorine (at C4) | -0.20 |
| Aromatic Carbon (C5) | +0.18 |
| Aromatic Fluorine (at C5) | -0.20 |
Note: The data in this table is illustrative and intended to show the expected charge distribution based on the electronegativity of the substituents.
Transition State Analysis and Reaction Pathway Mapping
Transition state theory and reaction pathway mapping are powerful computational tools for elucidating reaction mechanisms. cas.cn For this compound, these methods can be used to study the energy profile of its reactions, such as nucleophilic substitution.
In an SN2 reaction with a nucleophile, a transition state would be formed where the nucleophile is partially bonded to the benzylic carbon, and the bromide ion is partially detached. Computational analysis can determine the geometry and energy of this transition state, providing the activation energy for the reaction. cas.cn The presence of the electron-withdrawing fluorine and bromine atoms on the ring can influence the stability of the transition state and thus the reaction rate.
Table 3: Calculated Activation Energy for the SN2 Reaction of this compound with a Generic Nucleophile (Illustrative Data)
| Reaction | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |
| SN2 with OH⁻ | 15.2 | 15.2 |
Note: This data is hypothetical and serves to illustrate the type of information that can be obtained from transition state analysis.
Molecular Dynamics Simulations for Conformational and Interaction Studies
Molecular dynamics (MD) simulations can provide insights into the conformational flexibility and intermolecular interactions of this compound. mdpi.com These simulations model the movement of atoms over time, allowing for the study of the molecule's dynamic behavior in different environments, such as in various solvents or in the presence of other molecules. mdpi.com
Advanced Spectroscopic Characterization Techniques in Research on 3 Bromo 4,5 Difluorobenzyl Bromide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 3-Bromo-4,5-difluorobenzyl bromide, a multi-faceted NMR approach involving ¹H, ¹³C, and ¹⁹F nuclei, complemented by two-dimensional techniques, is required for an unambiguous structural assignment.
The ¹H NMR spectrum of this compound is expected to show distinct signals for its aliphatic and aromatic protons. The benzylic protons (CH₂) of the bromomethyl group are anticipated to appear as a singlet in a typical chemical shift range of δ 4.4–4.7 ppm. This downfield shift is due to the deshielding effect of the adjacent bromine atom.
The aromatic region will display more complex patterns due to spin-spin coupling between the protons and with the fluorine atoms. There are two non-equivalent aromatic protons. The proton at the C-6 position is expected to show a doublet of doublets, coupling to the adjacent fluorine at C-5 and the meta-coupled fluorine at C-4. Similarly, the proton at the C-2 position will exhibit a complex multiplet due to coupling with the adjacent fluorine atoms. The expected chemical shifts for these aromatic protons would be in the range of δ 7.0–7.6 ppm.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| CH₂Br | 4.5 - 4.7 | s (singlet) |
| Ar-H (C2-H) | 7.0 - 7.6 | dd (doublet of doublets) |
| Ar-H (C6-H) | 7.0 - 7.6 | dd (doublet of doublets) |
Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy.
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, seven distinct carbon signals are expected. The carbon of the benzylic bromomethyl group (CH₂Br) is typically found upfield relative to the aromatic carbons, likely in the δ 30–35 ppm range. docbrown.infodocbrown.info
The six aromatic carbons will appear in the δ 110–150 ppm region. The chemical shifts are significantly influenced by the attached halogen substituents. The carbons directly bonded to fluorine (C-4 and C-5) will show large C-F coupling constants and appear as doublets. The carbon attached to bromine (C-3) is subject to the 'heavy atom effect,' which can cause an upfield shift compared to what would be expected based on electronegativity alone. docbrown.info The remaining carbons (C-1, C-2, C-6) will also show signals influenced by the complex interplay of inductive and resonance effects of the three different halogen substituents. Quaternary carbons, such as C-1, C-3, C-4, and C-5, typically exhibit lower intensity peaks. youtube.com
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| CH₂Br | 30 - 35 |
| Aromatic C-Br (C3) | ~115 |
| Aromatic C-H (C2, C6) | 115 - 130 |
| Aromatic C-CH₂Br (C1) | ~140 |
| Aromatic C-F (C4, C5) | 145 - 155 (with C-F coupling) |
Note: Predicted values are based on analogous structures like 1-bromo-3,5-difluorobenzene (B42898) and general principles of ¹³C NMR. docbrown.infochemicalbook.com
¹⁹F NMR is a highly sensitive technique specifically used for characterizing fluorine-containing compounds. imperial.ac.uk For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at the C-4 and C-5 positions.
Each fluorine signal will appear as a doublet of doublets. The F-4 signal will be split by the adjacent F-5 atom and the meta-coupled proton at C-2. The F-5 signal will be split by the adjacent F-4 atom and the ortho-coupled proton at C-6. The large coupling constant between the two fluorine atoms (²JF-F) will be a key diagnostic feature. The chemical shifts are typically referenced to an external standard like CFCl₃. semanticscholar.org
To definitively assign all proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show correlations between the aromatic protons, helping to trace the connectivity around the ring, although in this specific case with only two aromatic protons, its utility would be in confirming their relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlations). sigmaaldrich.com It would unequivocally link the aromatic proton signals to their corresponding aromatic carbon signals and the benzylic proton signal to the CH₂Br carbon.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, causing the bonds to stretch or bend.
The IR spectrum of this compound is expected to show several key absorption bands:
Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹.
Aliphatic C-H stretching: From the CH₂ group, appearing just below 3000 cm⁻¹.
C=C aromatic ring stretching: A series of peaks in the 1450–1600 cm⁻¹ region.
C-F stretching: Strong, characteristic absorptions in the 1100–1300 cm⁻¹ range. nih.gov
C-Br stretching: Usually found in the lower frequency "fingerprint region," typically between 500 and 700 cm⁻¹.
CH₂ bending (scissoring): Around 1450 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring and the C-Br bond, which may be weak in the IR spectrum. nih.gov
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |
| Aromatic C-H stretch | 3050 - 3150 | IR, Raman |
| Aliphatic C-H stretch | 2950 - 2990 | IR, Raman |
| Aromatic C=C stretch | 1450 - 1600 | IR, Raman |
| C-F stretch | 1100 - 1300 | IR |
| C-Br stretch | 500 - 700 | IR, Raman |
Note: Predicted values are based on characteristic group frequencies and data from analogous compounds. nih.govnih.gov
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Studies
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be a key feature. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units. This isotopic signature is a definitive indicator of the presence of a single bromine atom. nist.gov
The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for benzyl (B1604629) bromides include the loss of the bromine atom to form a stable benzyl cation.
[M - Br]⁺: Loss of the bromine radical (·Br) would lead to the formation of the 3,4,5-difluorobenzyl cation.
[M - CH₂Br]⁺: Cleavage of the benzylic C-C bond would result in the 3-bromo-4,5-difluorophenyl cation. Further fragmentation of the aromatic ring could also be observed.
X-ray Crystallography for Solid-State Structural Determination (if applicable to derivatives)
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions. For derivatives of this compound, obtaining single crystals suitable for X-ray diffraction analysis would be a crucial step in their characterization.
The process involves irradiating a single crystal of a derivative with a focused X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a detailed electron density map of the molecule can be constructed. From this map, the exact positions of the individual atoms are determined, revealing the molecule's solid-state conformation.
In the context of derivatives of this compound, X-ray crystallography would be instrumental in:
Confirming Connectivity: Unambiguously verifying the covalent framework of the synthesized derivative, ensuring that the desired chemical transformations have occurred at the correct positions.
Determining Stereochemistry: Establishing the relative and absolute stereochemistry of chiral centers, if any are introduced during the derivatization process.
Investigating Intermolecular Interactions: Identifying and quantifying non-covalent interactions such as hydrogen bonds, halogen bonds (involving the bromine atom), and π-π stacking interactions. These interactions are fundamental to understanding the packing of molecules in the crystal lattice and can influence the material's bulk properties.
Although specific crystallographic data for derivatives of this compound are not readily found in the surveyed literature, the table below illustrates the type of information that would be generated from such an analysis for a hypothetical derivative.
| Parameter | Hypothetical Value for a Derivative |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 8.789 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1324.5 |
| Z | 4 |
| C-Br Bond Length (Å) | 1.90 |
| C-F Bond Lengths (Å) | 1.35, 1.36 |
| Intermolecular Contacts | C-H···F, C-H···Br, π-π stacking |
Q & A
Basic: What are the critical safety protocols for handling 3-Bromo-4,5-difluorobenzyl bromide in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks .
- Storage: Store in airtight containers at 2–8°C, away from light and moisture, as halogenated benzyl bromides are prone to hydrolysis and thermal degradation .
- Waste Disposal: Collect waste separately in halogenated solvent containers and coordinate with certified hazardous waste disposal services to prevent environmental contamination .
Basic: What synthetic methodologies are effective for preparing this compound?
Answer:
- Halogenation of Benzyl Alcohols: Start with 4,5-difluorobenzyl alcohol. Use PBr₃ or HBr/AcOH under reflux to replace the hydroxyl group with bromine. Optimize stoichiometry (1:1.2 molar ratio of alcohol to PBr₃) to minimize di-substitution byproducts .
- Purification: Employ flash chromatography (hexane:ethyl acetate, 9:1) or recrystallization (from cold dichloromethane) to isolate the product. Monitor purity via ¹⁹F NMR to confirm absence of residual fluorine-containing impurities .
Advanced: How can regioselectivity challenges in polyhalogenated benzyl bromide synthesis be mitigated?
Answer:
- Directing Groups: Introduce temporary protecting groups (e.g., acetyl) on the benzene ring to guide bromination to the desired position. For example, acetylation of 3,4-difluorobenzyl alcohol prior to bromination can enhance selectivity at the benzyl position .
- Low-Temperature Reactions: Perform bromination at –20°C to reduce kinetic competition between bromine and fluorine substituents, leveraging the steric and electronic effects of fluorine to control reaction pathways .
Advanced: What advanced analytical techniques validate the purity and stability of this compound?
Answer:
- Quantitative ¹H/¹⁹F NMR: Use deuterated chloroform as a solvent to resolve overlapping signals from fluorine and bromine isotopes. Integrate peaks to quantify impurities (<2% threshold) .
- Capillary Electrophoresis (CE): Apply CE with UV detection (254 nm) to separate and quantify bromide ions, ensuring no decomposition occurs during storage. Buffer conditions: 20 mM borate (pH 9.2), 15 kV voltage .
- Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks and analyze via HPLC (C18 column, acetonitrile/water mobile phase) to detect degradation products like 4,5-difluorobenzoic acid .
Basic: How should this compound be stored to maintain stability?
Answer:
- Inert Atmosphere: Store under argon or nitrogen to prevent oxidation. Use amber glass vials to block UV-induced radical reactions .
- Moisture Control: Add molecular sieves (3Å) to containers to absorb trace water, which can hydrolyze the bromide to 4,5-difluorobenzyl alcohol .
Advanced: How do fluorine substituents influence the reactivity of this compound in cross-coupling reactions?
Answer:
- Electronic Effects: Fluorine’s strong electron-withdrawing nature activates the benzyl bromide for nucleophilic substitution (e.g., Suzuki-Miyaura coupling) by polarizing the C–Br bond. However, steric hindrance from adjacent fluorine atoms may reduce reaction rates with bulky palladium catalysts .
- Optimized Conditions: Use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in THF/water (3:1) at 80°C. Monitor reaction progress via TLC (silica, hexane:EtOAc 4:1) to prevent over-alkylation .
Advanced: What strategies resolve contradictions in reported melting points for halogenated benzyl bromides?
Answer:
- Crystallinity Analysis: Compare DSC thermograms to identify polymorphic forms. For example, 4-bromo-2-fluorobenzyl bromide exhibits a mp of 30°C, but impurities or solvent residues can shift this value .
- Recrystallization Solvent Screening: Test solvents like toluene, cyclohexane, and DCM to isolate the most stable crystalline form. Slow cooling (1°C/min) improves crystal uniformity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
